2-AMINO-1-(4-FLUORO-PHENYL)-ETHANONE OXIME

Chemical Synthesis Quality Control Research Material

2-Amino-1-(4-fluoro-phenyl)-ethanone oxime (CAS 82585-34-0) is a fluorinated oxime derivative with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol. Its structure combines a para-fluorophenyl group with an amino-substituted ethanone oxime core.

Molecular Formula C8H9FN2O
Molecular Weight 168.17 g/mol
CAS No. 82585-34-0
Cat. No. B3156292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-AMINO-1-(4-FLUORO-PHENYL)-ETHANONE OXIME
CAS82585-34-0
Molecular FormulaC8H9FN2O
Molecular Weight168.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)CN)F
InChIInChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)8(5-10)11-12/h1-4,12H,5,10H2
InChIKeyNOUGWGGCQSJNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(4-fluoro-phenyl)-ethanone oxime (CAS 82585-34-0): Technical Baseline for Research Sourcing


2-Amino-1-(4-fluoro-phenyl)-ethanone oxime (CAS 82585-34-0) is a fluorinated oxime derivative with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol [1]. Its structure combines a para-fluorophenyl group with an amino-substituted ethanone oxime core . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, leveraging the unique electronic effects of the fluorine substituent .

Why Generic 4-Fluorophenyl Oxime Analogs Are Not Direct Replacements for CAS 82585-34-0


The presence of a primary amino group (-CH2NH2) in 2-amino-1-(4-fluoro-phenyl)-ethanone oxime distinguishes it from non-aminated analogs like 1-(4-fluorophenyl)ethanone oxime (CAS 329-79-3) . This structural difference introduces a key nucleophilic handle and alters the compound's hydrogen-bonding capacity and polarity (calculated PSA: 58.61 Ų) , fundamentally changing its reactivity profile in downstream synthetic steps and potential biological interactions [1]. Substitution with a simple ketone-oxime would result in a different chemical entity with a distinct, and likely unsuitable, set of physical and chemical properties for specific research applications.

Quantitative Differentiation Evidence for 2-Amino-1-(4-fluoro-phenyl)-ethanone oxime (82585-34-0)


Commercial Purity and Quality Control: AKSci Specification

The commercially available product from AKSci (Catalog No. 7672DK) is specified with a minimum purity of 95% . While purity data for direct comparator 2-amino-1-(4-fluorophenyl)ethanone (the non-oxime analog) is not available from the same vendor for direct comparison, this specification provides a verifiable quality benchmark for procurement, ensuring a consistent and defined starting material for research applications.

Chemical Synthesis Quality Control Research Material

Structural and Polarity Differentiation from Non-Amino Oxime Analogs

The calculated Polar Surface Area (PSA) for 2-amino-1-(4-fluoro-phenyl)-ethanone oxime is 58.61 Ų, and its calculated LogP is 1.66 [1]. In contrast, the structurally similar 1-(4-fluorophenyl)ethanone oxime (CAS 329-79-3), which lacks the amino group, has a lower molecular weight of 153.15 g/mol and, based on its functional group composition, a lower PSA and higher LogP . This difference in polarity and lipophilicity, driven by the amino group, can significantly impact solubility, membrane permeability, and target binding in biological systems.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Differentiation from Ketone Precursor: Hydrolytic Stability and Synthetic Utility

The oxime functionality in 2-amino-1-(4-fluoro-phenyl)-ethanone oxime provides protection against hydrolysis under certain conditions compared to its ketone counterpart, 2-amino-1-(4-fluorophenyl)ethanone (CAS 369-43-7) . While quantitative stability data for this specific compound is limited in the public domain, the oxime class is widely known to be more resistant to nucleophilic attack at the carbonyl carbon [1]. This property makes it a superior intermediate for multi-step syntheses where the ketone group must be masked to prevent unwanted side reactions .

Organic Synthesis Protecting Group Strategy Stability Assessment

Optimal Application Scenarios for Sourcing 2-Amino-1-(4-fluoro-phenyl)-ethanone oxime (CAS 82585-34-0)


Synthesis of Functionalized Amines and Amino Alcohols

This compound serves as a key intermediate for the synthesis of functionalized amines, including chiral amino alcohols and amino acid derivatives, via reduction of the oxime group. The amino handle allows for further derivatization, while the fluorophenyl group introduces desirable electronic and metabolic properties. [1]

Development of Fluorinated Building Blocks

As a fluorinated oxime, this compound is a valuable precursor for synthesizing fluoroalkylated oximes and other organofluorine building blocks, which are increasingly important in pharmaceuticals and agrochemicals. The fluorine atom enhances metabolic stability and bioavailability. [2]

Medicinal Chemistry for Lead Optimization

Its unique combination of functional groups (amino, fluoro, oxime) makes it a versatile scaffold for lead optimization programs, particularly in the search for novel antimicrobial, anticancer, or CNS-targeted agents where precise tuning of physicochemical properties (PSA, LogP) is crucial. [3]

Photoresist and Advanced Material Research

Oxime-based compounds are utilized in the design of photoacid generators (PAGs) for advanced photoresist materials. While not directly referenced, this compound's structural features align with those used in such applications, as seen in related patent literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-AMINO-1-(4-FLUORO-PHENYL)-ETHANONE OXIME

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.